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molecular formula C12H28BrN B156848 Tetrapropylammonium bromide CAS No. 1941-30-6

Tetrapropylammonium bromide

Cat. No. B156848
M. Wt: 266.26 g/mol
InChI Key: BGQMOFGZRJUORO-UHFFFAOYSA-M
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Patent
US07745553B2

Procedure details

Acetone (700 mL) and tetrapropylammonium bromide (5.58 g, 21.0 mmol) were added with stirring to a solution of sodium hydroxide (10.5 g, 0.263 mol) in water (36 mL), followed by 1-butanethiol (23.7 g, 0.263 mol). After 20 min, carbon disulfide (17 mL, 21.7 g, 0.285 mol) was added and stirring was continued for 15 min, after which 2-bromopropanoic acid (40.14 g, 0.263 mol) was added. The reaction was stirred overnight, then acidified to pH<1 with 2 M hydrochloric acid (100 mL). The acetone was removed under reduced pressure and the remaining mixture was extracted with ether (400 mL). The extract was washed with water (2×100 mL), saturated sodium chloride solution (200 mL), dried (sodium sulfate), and evaporated. The oily residue was crystallized by the addition of ice (500 g), the crystals were collected by filtration and washed with water (5×100 mL) and then dried in a vacuum oven at room temperature. The resulting impure product was redissolved in ether (400 mL) and extracted with saturated sodium bicarbonate (5×150 mL). The combined aqueous extracts were acidified to pH<1 with concentrated hydrochloric acid and extracted with ether (400 mL). The organic extract was washed with saturated sodium chloride (200 mL), dried (sodium sulfate), and evaporated under reduced pressure. The residue was crystallized by the addition of ice (500 g) and the solid was collected and washed with water (5×1 50 mL), then dried in a vacuum oven to give the title compound (15, R3=C4H9) as a yellow solid (39.0 g, 62%).
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
23.7 g
Type
reactant
Reaction Step Two
Quantity
17 mL
Type
reactant
Reaction Step Three
Quantity
40.14 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
5.58 g
Type
catalyst
Reaction Step Six
Quantity
700 mL
Type
solvent
Reaction Step Six
Yield
62%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH2:3]([SH:7])[CH2:4][CH2:5][CH3:6].[C:8](=[S:10])=[S:9].Br[CH:12]([CH3:16])[C:13]([OH:15])=[O:14].Cl>[Br-].C([N+](CCC)(CCC)CCC)CC.O.CC(C)=O>[CH2:3]([S:7][C:8]([S:10][CH:12]([CH3:16])[C:13]([OH:15])=[O:14])=[S:9])[CH2:4][CH2:5][CH3:6] |f:0.1,6.7|

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
36 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
23.7 g
Type
reactant
Smiles
C(CCC)S
Step Three
Name
Quantity
17 mL
Type
reactant
Smiles
C(=S)=S
Step Four
Name
Quantity
40.14 g
Type
reactant
Smiles
BrC(C(=O)O)C
Step Five
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
5.58 g
Type
catalyst
Smiles
[Br-].C(CC)[N+](CCC)(CCC)CCC
Name
Quantity
700 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
was continued for 15 min
Duration
15 min
STIRRING
Type
STIRRING
Details
The reaction was stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The acetone was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the remaining mixture was extracted with ether (400 mL)
WASH
Type
WASH
Details
The extract was washed with water (2×100 mL), saturated sodium chloride solution (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The oily residue was crystallized by the addition of ice (500 g)
FILTRATION
Type
FILTRATION
Details
the crystals were collected by filtration
WASH
Type
WASH
Details
washed with water (5×100 mL)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at room temperature
DISSOLUTION
Type
DISSOLUTION
Details
The resulting impure product was redissolved in ether (400 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with saturated sodium bicarbonate (5×150 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (400 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with saturated sodium chloride (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was crystallized by the addition of ice (500 g)
CUSTOM
Type
CUSTOM
Details
the solid was collected
WASH
Type
WASH
Details
washed with water (5×1 50 mL)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(CCC)SC(=S)SC(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 39 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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